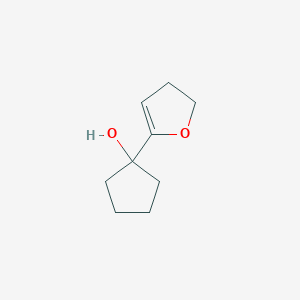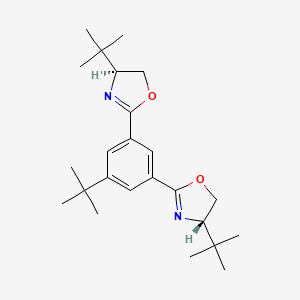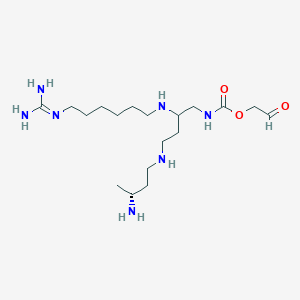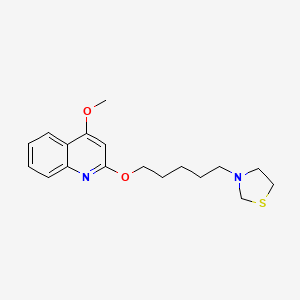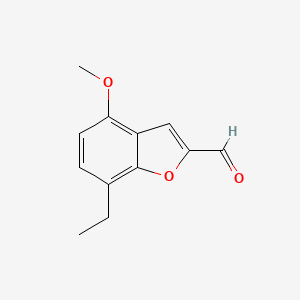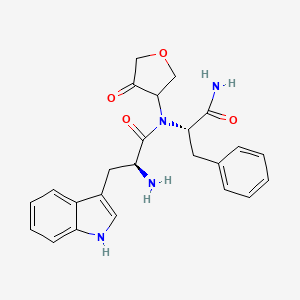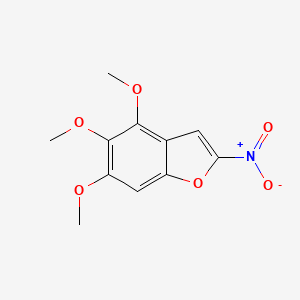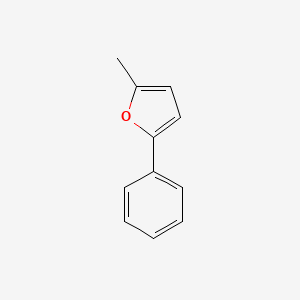![molecular formula C14H22N2O B12895064 4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline CAS No. 648901-33-1](/img/structure/B12895064.png)
4-Methoxy-3-[1-(propan-2-yl)pyrrolidin-3-yl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is an organic compound that features a pyrrolidine ring substituted with an isopropyl group and a methoxyaniline moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Isopropyl Group: The isopropyl group is introduced via alkylation reactions using isopropyl halides in the presence of a base.
Attachment of the Methoxyaniline Moiety: The final step involves coupling the pyrrolidine derivative with 4-methoxyaniline using coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow synthesis techniques to enhance yield and purity. These methods often utilize automated systems to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted aniline derivatives.
Applications De Recherche Scientifique
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its activity on central nervous system receptors.
Materials Science: The compound is investigated for its use in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: It is used as a probe to study the interaction of small molecules with biological macromolecules.
Mécanisme D'action
The mechanism of action of 3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets through binding interactions. The pathways involved often include signal transduction mechanisms that lead to physiological responses.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-HYDROXYANILINE: Similar structure but with a hydroxyl group instead of a methoxy group.
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-CHLOROANILINE: Similar structure but with a chloro group instead of a methoxy group.
Uniqueness
3-(1-ISOPROPYLPYRROLIDIN-3-YL)-4-METHOXYANILINE is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity
Propriétés
Numéro CAS |
648901-33-1 |
|---|---|
Formule moléculaire |
C14H22N2O |
Poids moléculaire |
234.34 g/mol |
Nom IUPAC |
4-methoxy-3-(1-propan-2-ylpyrrolidin-3-yl)aniline |
InChI |
InChI=1S/C14H22N2O/c1-10(2)16-7-6-11(9-16)13-8-12(15)4-5-14(13)17-3/h4-5,8,10-11H,6-7,9,15H2,1-3H3 |
Clé InChI |
HETDDJQJBIZRSJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1CCC(C1)C2=C(C=CC(=C2)N)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




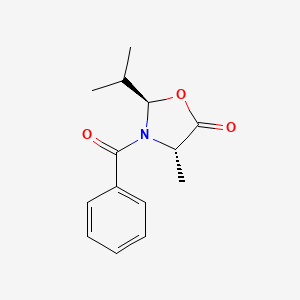
![Cis-1-methyl-3-phenyl-3,3a-dihydrocyclohepta[b]pyrrol-2(1H)-one](/img/structure/B12895001.png)
![3-Phenyl-4-[(2,4,6-trimethylphenyl)methyl]-1,2-oxazol-5(2H)-one](/img/structure/B12895005.png)
